N-[(3R)-pyrrolidin-3-yl]methanesulfonamide;hydrochloride
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Overview
Description
“N-[(3R)-pyrrolidin-3-yl]methanesulfonamide;hydrochloride” is a chemical compound with the CAS Number: 2344757-87-3 . It has a molecular weight of 200.69 .
Molecular Structure Analysis
The IUPAC name of this compound is ®-N-(pyrrolidin-3-yl)methanesulfonamide hydrochloride . The InChI code is 1S/C5H12N2O2S.ClH/c1-10(8,9)7-5-2-3-6-4-5;/h5-7H,2-4H2,1H3;1H/t5-;/m1./s1 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Cholesterol Biosynthesis Inhibition
Methanesulfonamide pyrimidine and N-methanesulfonyl pyrrole-substituted compounds, including N-[(3R)-pyrrolidin-3-yl]methanesulfonamide derivatives, have been synthesized and shown to be potent inhibitors of HMG-CoA reductase. This inhibition is crucial for cholesterol biosynthesis, making these compounds significant in studying and potentially treating high cholesterol levels (Watanabe et al., 1997).
Molecular and Supramolecular Structures
N-[(3R)-pyrrolidin-3-yl]methanesulfonamide;hydrochloride is used in the study of molecular and supramolecular structures. Investigations into similar compounds have provided insights into molecular conformations and hydrogen bonding, enhancing the understanding of chemical interactions at the molecular level (Jacobs et al., 2013).
Synthesis of Chiral Pyrrolidin-3-ones
Research into N-[(3R)-pyrrolidin-3-yl]methanesulfonamide;hydrochloride also extends to the synthesis of chiral pyrrolidin-3-ones. This involves exploring the rearrangement of sulfonamides derived from amino acids like serine and threonine, contributing to the field of organic synthesis and chiral molecule production (Králová et al., 2019).
Crystal Structure Studies
The crystal structures of compounds containing N-[(3R)-pyrrolidin-3-yl]methanesulfonamide;hydrochloride have been extensively studied. These studies are essential for understanding the compound's physical and chemical properties, which are vital for various applications in medicinal chemistry and material science (Dodoff et al., 2004).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
N-[(3R)-pyrrolidin-3-yl]methanesulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S.ClH/c1-10(8,9)7-5-2-3-6-4-5;/h5-7H,2-4H2,1H3;1H/t5-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRUMZMLFKHAFW-NUBCRITNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCNC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N[C@@H]1CCNC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2344757-87-3 |
Source
|
Record name | N-[(3R)-pyrrolidin-3-yl]methanesulfonamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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